An In-depth Technical Guide to the Anticipated Biological Activity of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

An In-depth Technical Guide to the Anticipated Biological Activity of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes information from structurally related compounds to project its likely pharmacological profile. Drawing upon established structure-activity relationships of the benzamide core, the 2-methoxy substitution, and the 4-(trifluoromethyl)phenyl moiety, we hypothesize potential therapeutic applications in oncology and metabolic diseases. This guide further outlines detailed experimental protocols to systematically investigate these proposed activities, offering a roadmap for future research and development.

Introduction: Unveiling a Molecule of Interest

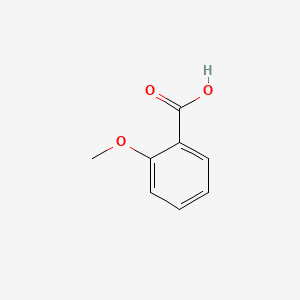

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a synthetic benzamide derivative characterized by a methoxy group at the 2-position of the benzoyl ring and a trifluoromethyl group at the 4-position of the N-phenyl ring. The benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically approved drugs and investigational agents. The strategic placement of the methoxy and trifluoromethyl groups is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its interaction with biological targets.

The trifluoromethyl group, in particular, is a common feature in modern medicinal chemistry, known to enhance metabolic stability and binding affinity. Its presence on the N-phenyl ring of this molecule suggests a potential for specific and potent biological activity. This guide will explore the likely biological landscape of this compound by examining the established activities of its structural relatives.

Projected Biological Activities Based on Structural Analogs

Based on a thorough review of the scientific literature, we can project the potential biological activities of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in several key therapeutic areas.

Anticancer Potential

A significant body of research points to the anticancer properties of substituted benzamides.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 2-amino-N-methoxybenzamide have been synthesized and shown to exhibit antitumor activity, with some compounds demonstrating superior potency to the established EGFR inhibitor Gefitinib.[1] These compounds were found to induce apoptosis and cause cell cycle arrest in cancer cell lines.[1] The structural similarity suggests that 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide could also interact with the ATP-binding site of EGFR, a key signaling node in many cancers.

-

Induction of Apoptosis and Cell Cycle Arrest: Studies on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have revealed potent anti-proliferative activity against various cancer cell lines.[2] Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] This suggests a potential for our target compound to interfere with cell division and trigger programmed cell death in malignant cells.

Metabolic Disease Applications

Substituted benzamides have also emerged as promising candidates for the treatment of metabolic disorders.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs have been identified as potent and selective inhibitors of PTP1B, a key negative regulator of insulin signaling.[3] Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity.[3] The 2-methoxy group in our compound of interest is electronically similar to the 2-ethoxy group in these known inhibitors, suggesting a possibility of PTP1B inhibition.

Proposed Mechanisms of Action: A Visual Exploration

To visualize the potential molecular interactions of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, we propose the following signaling pathways as primary areas of investigation.

Figure 1: Hypothesized inhibition of the EGFR signaling pathway.

Figure 2: Postulated inhibition of PTP1B and enhancement of insulin signaling.

Experimental Protocols for Activity Validation

To empirically determine the biological activity of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, a structured experimental approach is essential. The following protocols provide a framework for this investigation.

Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

A common method for the synthesis of benzamides is the acylation of an amine with a benzoyl chloride.

Step-by-Step Methodology:

-

Preparation of 2-Methoxybenzoyl Chloride: React 2-methoxybenzoic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to yield 2-methoxybenzoyl chloride.

-

Amide Coupling: Dissolve 4-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add 2-methoxybenzoyl chloride to the aniline solution in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

In Vitro Anticancer Activity Assessment

4.2.1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with increasing concentrations of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide for 48-72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 value.

4.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

-

Staining: Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

In Vitro PTP1B Inhibition Assay

-

Enzyme Reaction: Prepare a reaction mixture containing recombinant human PTP1B enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP), and varying concentrations of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in a buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Signal Detection: Stop the reaction and measure the product formation (e.g., p-nitrophenol) by spectrophotometry at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Anticipated Quantitative Outcomes

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | Predicted: 1-10 |

| MCF-7 (Breast) | Predicted: 1-10 |

| PC-3 (Prostate) | Predicted: 5-20 |

Table 2: PTP1B Inhibition

| Parameter | Value |

|---|

| IC50 (µM) | Predicted: 0.1-5 |

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide strongly suggest a promising profile for biological activity, particularly in the realms of oncology and metabolic diseases. The proposed mechanisms of action, centered on the inhibition of key signaling proteins like EGFR and PTP1B, provide a solid foundation for a targeted research program.

The experimental protocols outlined in this guide offer a clear and logical path to elucidate the true pharmacological potential of this molecule. Successful validation of the hypothesized activities would position 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide as a valuable lead compound for further preclinical and clinical development. Future research should also focus on pharmacokinetic and toxicological profiling to fully characterize its drug-like properties.

References

- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). Source Not Available.

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). National Center for Biotechnology Information. [Link]

-

Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2021). ACS Publications. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Center for Biotechnology Information. [Link]

-

Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]

-

2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2025). ResearchGate. [Link]

-

2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide. (n.d.). Appchem. [Link]

-

NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. (n.d.). PubMed. [Link]

-

2-hydroxy-5-methoxy-n-[4-(trifluoromethyl)phenyl]benzamide. (n.d.). PubChem. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]

-

Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. (n.d.). ACS Publications. [Link]

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). ResearchGate. [Link]

-

Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. (n.d.). PubMed. [Link]